1-(1-Ethylpiperidin-4-yl)azocane
Description
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)azocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-15-12-8-14(9-13-15)16-10-6-4-3-5-7-11-16/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGIXNCXHWNUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylpiperidin-4-yl)azocane typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the ring-opening of aziridines under the action of N-nucleophiles . These methods often employ mild reaction conditions and can be carried out in various solvents, including aqueous media.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpiperidin-4-yl)azocane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1-Ethylpiperidin-4-yl)azocane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Ethylpiperidin-4-yl)azocane involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
a. 1-Ethyl-4-piperidone (CAS 3612-18-8)
- Structure : A piperidine derivative with a ketone group at the 4-position.
- Key Properties :
- Comparison : The absence of the azocane ring in 1-ethyl-4-piperidone reduces steric bulk and increases polarity, leading to higher water solubility compared to 1-(1-ethylpiperidin-4-yl)azocane. The azocane moiety likely increases logP (hydrophobicity) and reduces solubility .
b. (1-Ethylpiperidin-4-yl)methanamine (CAS 21168-71-8)
- Structure : Piperidine with an ethyl group at the 1-position and a methanamine substituent at the 4-position.
- Key Properties :
- Molecular weight: 142.23 g/mol (estimated).
- Functional groups: Primary amine enhances hydrogen-bonding capacity.
c. Ethyl 2-(piperidin-4-yl)acetate
b. Azocane Derivatives
- However, increased ring size may reduce metabolic stability due to enhanced cytochrome P450 interactions .
Physicochemical and ADMET Properties
Table 3: ADMET Comparison
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